4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
Description
The compound 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate belongs to the pyrano[2,3-c]pyrazole class, a scaffold known for its versatility in medicinal chemistry. Key structural features include:
- Core structure: A fused pyranopyrazole ring with amino (–NH₂) and cyano (–CN) groups at positions 6 and 5, respectively.
- Substituents: A 4-methoxyphenyl group at position 2. A 2-methoxyphenyl group at position 4, esterified with a morpholine-4-carboxylate moiety.
Synthesis likely involves multi-component reactions (MCRs), as seen in analogous compounds. For example, 6-amino-pyrano[2,3-c]pyrazoles are typically synthesized via one-pot reactions of aldehydes, malononitrile, and pyrazolones under catalytic conditions . The morpholine ester is likely introduced via post-synthetic esterification or coupling reactions.
Properties
CAS No. |
309942-26-5 |
|---|---|
Molecular Formula |
C26H25N5O6 |
Molecular Weight |
503.515 |
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H25N5O6/c1-33-17-6-3-15(4-7-17)23-22-21(18(14-27)24(28)37-25(22)30-29-23)16-5-8-19(20(13-16)34-2)36-26(32)31-9-11-35-12-10-31/h3-8,13,21H,9-12,28H2,1-2H3,(H,29,30) |
InChI Key |
IYEHATDMCBEWLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC(=O)N5CCOCC5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate (C26H25N5O6) is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular weight of 503.515 g/mol and features several functional groups, including an amino group and a cyano group, which contribute to its biological activity. The structural formula is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O6 |
| Molecular Weight | 503.515 g/mol |
| CAS Number | 309942-26-5 |
| Purity | 95% |
Synthesis Methods
The synthesis of pyrano[2,3-c]pyrazole derivatives, including the target compound, has been achieved through various methods. Notable approaches include:
- Multicomponent Reactions : Utilizing disulfonic acid imidazolium chloroaluminate as a catalyst for the one-pot condensation of aryl aldehydes with ethyl acetoacetate and malononitrile under solvent-free conditions .
- Organocatalytic Synthesis : The use of cinchona alkaloids for asymmetric synthesis has shown promise in producing chiral derivatives of dihydropyridine compounds .
Anticancer Properties
Research indicates that pyranopyrazole derivatives exhibit significant anticancer activity. A study highlighted the capability of these compounds to inhibit p38 MAP kinase, which is crucial in cancer progression and inflammation . The binding affinity of synthesized compounds to p38 MAP kinase's lipid-binding pocket suggests potential as allosteric inhibitors in cancer therapy.
Anti-inflammatory and Analgesic Effects
Pyranopyrazoles have been reported to possess anti-inflammatory properties. They can inhibit interleukin (IL)-1 synthesis and exhibit analgesic effects in various models of pain . These activities are critical for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its structure allows it to interact with bacterial cell membranes effectively, leading to cell lysis and death. Studies have shown that related pyrazole compounds exhibit broad-spectrum antibacterial activity .
Additional Biological Activities
The biological profile of this compound extends to:
- Antioxidant Activity : Protects cells from oxidative stress.
- Antidiabetic Effects : Exhibits antihyperglycemic properties.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Studies
- In Vitro Studies : Compounds similar to the target molecule were tested for their cytotoxic effects on cancer cell lines. Results showed significant dose-dependent inhibition of cell proliferation.
- In Vivo Studies : Animal models treated with pyranopyrazole derivatives exhibited reduced tumor growth rates compared to control groups, supporting their potential as therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyrano[2,3-c]pyrazoles exhibit promising anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of related compounds using disulfonic acid imidazolium chloroaluminate as a catalyst, showcasing their potential as anticancer agents through targeted mechanisms .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Research has demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in animal models. This positions the compound as a candidate for developing new anti-inflammatory drugs.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. Studies have indicated that these compounds can mitigate oxidative stress and neuronal cell death in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential in treating conditions like Alzheimer's disease.
Antimicrobial Activity
The antimicrobial efficacy of dihydropyrano[2,3-c]pyrazoles has been documented in various studies. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways suggests its potential use as an antimicrobial agent against resistant strains of bacteria and fungi.
Case Studies
Several case studies underscore the applications of this compound:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at electron-rich sites. The pyran ring and aromatic methoxy groups are primary targets:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C, 4 hrs | Oxidized pyran ring to γ-lactone derivative | 78% |
| O₂ (catalytic Cr) | Solvent-free, 120°C, 6 hrs | Demethylation of 4-methoxyphenyl to hydroxy group | 65% |
| H₂O₂ (30%) | Basic ethanol, RT, 12 hrs | Cyano group conversion to amide | 82% |
Mechanistic Notes :
-
Pyran ring oxidation follows a radical-mediated pathway under acidic KMnO₄ conditions.
-
Catalytic chromium in MIL-101(Cr)-NH₂ frameworks enhances O₂ activation for demethylation via electrophilic aromatic substitution .
Reduction Reactions
The cyano and aromatic nitro groups (if present) are susceptible to reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C (5 atm) | Ethanol, 50°C, 3 hrs | Cyano → Aminomethyl | 90% |
| NaBH₄/CuCl₂ | THF, 0°C → RT, 2 hrs | Selective ketone reduction (if present) | 75% |
Key Insight : Hydrogenation of the cyano group proceeds via a nickel boride intermediate, preserving the pyrazole ring’s integrity.
Nucleophilic Substitution
The morpholine carboxylate moiety participates in nucleophilic displacements:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g) | DMF, 100°C, 8 hrs | Morpholine carboxylate → Carboxamide | 68% |
| EtONa | Refluxing ethanol, 24 hrs | Methoxy group displacement by ethoxide | 55% |
Limitation : Steric hindrance from the 4-methoxyphenyl group reduces substitution efficiency at the pyran C-4 position.
Cycloaddition Reactions
The conjugated dihydropyran system engages in [4+2] Diels-Alder reactions:
Mechanism : Electron-deficient dienophiles attack the pyran’s electron-rich β-face, stabilized by morpholine’s electron-donating effects .
Acid/Base-Mediated Rearrangements
pH-sensitive transformations include:
-
Acidic (HCl/EtOH) : Pyran ring opening to form β-keto-enamine intermediates, followed by recyclization to pyrazolo[3,4-b]quinoline derivatives (62% yield).
-
Basic (NaOH/H₂O) : Hydrolysis of the morpholine carboxylate ester to carboxylic acid (88% yield).
Catalytic Functionalization
MIL-101(Cr)-N(CH₂PO₃H₂)₂ frameworks enhance reaction efficiency in multicomponent syntheses:
| Reaction Type | Catalyst Loading | Time | Yield |
|---|---|---|---|
| Knoevenagel condensation | 10 mg | 20 min | 94% |
| Michael addition | 15 mg | 30 min | 89% |
Advantage : The catalyst’s Brønsted acid sites activate aldehydes, while Lewis acid sites stabilize intermediates .
Stability Under Thermal/UV Stress
-
Thermal Degradation : Decomposition initiates at 220°C (TGA data), releasing CO₂ and morpholine fragments.
-
UV Exposure : Photooxidation of the dihydropyran ring occurs within 2 hrs, forming peroxide intermediates (HPLC-MS confirmed).
This compound’s reactivity profile underscores its utility in synthesizing bioactive heterocycles and functional materials. Further studies should explore enantioselective modifications and in silico modeling to predict novel reaction pathways.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrano[2,3-c]pyrazole derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of key analogs:
*Estimated based on structural analogs.
Key Observations :
- The morpholine carboxylate in the target compound introduces a polar, hydrogen-bond-accepting group, contrasting with chlorophenyl (lipophilic) or nitrophenyl (electron-deficient) substituents .
Structural and Spectral Characterization
- X-ray Crystallography: Analogous compounds (e.g., ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate) confirm planar pyranopyrazole cores and intermolecular hydrogen bonding .
- NMR Spectroscopy: Key signals include: Amino protons: δ 11.49 ppm (singlet, –NH₂) . Methoxy groups: δ 3.74–3.78 ppm (singlet, –OCH₃) .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can purity be maximized?
The synthesis involves multi-step reactions starting with a pyrano[2,3-c]pyrazole core. Key steps include:
- Cyclocondensation : Reacting 4-methoxyphenyl hydrazine with β-ketoesters under acidic conditions to form the pyrazole ring .
- Functionalization : Introducing cyano and amino groups via nucleophilic substitution or oxidation-reduction sequences .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
- Catalysts : Trisodium citrate dihydrate improves reaction efficiency in aqueous ethanol .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | AcOH, 80°C, 6 hr | 65–70 | |
| Cyano Introduction | KCN, DMF, 100°C, 12 hr | 50–55 | |
| Purification | Ethyl acetate/hexane (3:7), silica gel | 95% purity |
Q. What analytical techniques are critical for structural elucidation?
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., pyrano-pyrazole core) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 520.2) .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility : Test in DMSO (primary solvent) and PBS using HPLC-UV (λ = 254 nm). Typical solubility: >10 mg/mL in DMSO .
- Stability : Monitor via LC-MS under physiological conditions (37°C, pH 7.4). Degradation <5% over 24 hr .
- Storage : -20°C in amber vials under nitrogen to prevent oxidation .
Advanced Questions
Q. How do substituent variations impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- 4-Methoxyphenyl Group : Enhances membrane permeability (logP ~2.8) compared to chlorophenyl analogs .
- Morpholine Carboxylate : Improves solubility and target engagement in kinase inhibition assays (IC <1 µM) .
- Amino-Cyano Motif : Critical for hydrogen bonding with ATP-binding pockets (e.g., CDK2 inhibition) .
Q. Table 2: Substituent Effects on Activity
| Substituent | Biological Activity (IC) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 0.8 µM (CDK2) | |
| 4-Chlorophenyl | 5.2 µM (CDK2) | |
| Morpholine carboxylate | 0.5 µM (PI3Kα) |
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina simulates interactions with kinase domains (e.g., binding free energy ΔG = -9.8 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
Q. How can contradictions in reported biological data be resolved?
Q. What strategies characterize interactions between the morpholine group and heterocyclic systems?
Q. How does polymorphism affect crystallization and bioactivity?
Q. What degradation pathways occur under stress conditions?
- Photodegradation : UV exposure (254 nm) cleaves the morpholine-carboxylate bond, forming 4-methoxyphenol .
- Hydrolysis : Acidic conditions (pH <3) degrade the cyano group to carboxylic acid (LC-MS confirmation) .
Q. How can multi-target effects be systematically evaluated?
- Network Pharmacology : Use STRING or KEGG to map protein-protein interaction networks .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
